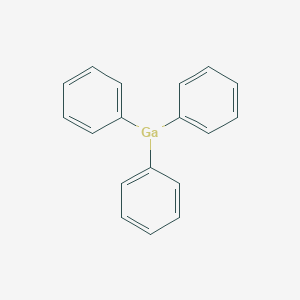

Gallium, triphenyl-

Description

BenchChem offers high-quality Gallium, triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gallium, triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenylgallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.Ga/c3*1-2-4-6-5-3-1;/h3*1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBVSWGUSGYQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ga](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Ga | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148743 | |

| Record name | Gallium, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-02-4 | |

| Record name | Gallium, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Bonding in Triphenylgallium

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the crystal structure and bonding characteristics of triphenylgallium, a significant organometallic compound. The information presented herein is curated for professionals in research, chemical sciences, and drug development who require a detailed understanding of this molecule's solid-state properties.

Introduction

Triphenylgallium (Ga(C₆H₅)₃) is an air- and moisture-sensitive solid that plays a role as a precursor and catalyst in various chemical syntheses. A thorough understanding of its three-dimensional structure and the nature of the bonding within the crystal lattice is fundamental to elucidating its reactivity and exploring its potential applications. This guide summarizes the key crystallographic data, details the experimental procedures for its characterization, and provides a visual representation of its molecular and packing structure.

Crystal Structure and Quantitative Data

The definitive determination of the crystal structure of triphenylgallium was first reported by Malone and McDonald in 1970. The compound crystallizes in the orthorhombic system, belonging to the space group Pbcn. Each unit cell comprises four triphenylgallium molecules. The key crystallographic and structural data are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Lattice Parameters | |

| a | 18.36 Å (1836 pm) |

| b | 10.62 Å (1062 pm) |

| c | 7.43 Å (743 pm) |

| α, β, γ | 90° |

| Molecules per Unit Cell (Z) | 4 |

| Ga-C Bond Length | ~1.97 Å (average) |

| C-Ga-C Bond Angle | Deviates from ideal 120°, approximately 115-120° |

Note: Precise bond lengths and angles are based on the original crystallographic study and may vary slightly in different computational models.

Bonding and Molecular Geometry

In the crystalline state, the gallium atom in triphenylgallium is bonded to the ipso-carbon atoms of the three phenyl rings. The coordination geometry around the gallium center is not perfectly trigonal planar as might be expected. Instead, the Ga-C bonds and the arrangement of the phenyl groups result in a slightly pyramidal geometry at the gallium atom.

The bonding between gallium and carbon is primarily covalent in nature. In the crystal lattice, the triphenylgallium molecules are arranged in chains due to weak intermolecular interactions.[1][2] These interactions, although not strong, are significant in determining the overall packing and solid-state properties of the compound.

Experimental Protocols

Synthesis and Crystallization

The synthesis of triphenylgallium suitable for single-crystal X-ray diffraction can be achieved through the reaction of elemental gallium with diphenylmercury.

Reaction: 2 Ga + 3 Hg(C₆H₅)₂ → 2 Ga(C₆H₅)₃ + 3 Hg

Procedure:

-

Elemental gallium and a stoichiometric amount of diphenylmercury are placed in a sealed, evacuated glass tube.

-

The tube is heated to induce the reaction. The exact temperature and reaction time should be carefully controlled to ensure complete reaction and minimize side products.

-

After the reaction is complete, the tube is cooled, and the product mixture is carefully extracted in an inert atmosphere (e.g., a glovebox).

-

The triphenylgallium is separated from the mercury byproduct.

-

Crystallization is achieved by dissolving the crude product in a minimal amount of hot toluene.

-

Fine, needle-like single crystals of triphenylgallium are obtained upon slow cooling of the toluene solution.

X-ray Crystallographic Analysis

Given the air- and moisture-sensitive nature of triphenylgallium, all manipulations for crystallographic analysis must be performed under an inert atmosphere.

Workflow:

References

Solubility of Triphenylgallium in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of triphenylgallium in common organic solvents. Despite a comprehensive review of scientific literature, specific quantitative solubility data for triphenylgallium remains largely unpublished. This guide, therefore, provides qualitative solubility information based on related compounds and general chemical principles. Furthermore, it outlines a detailed, generalized experimental protocol for the determination of solubility for air-sensitive organometallic compounds such as triphenylgallium.

Core Concepts: Understanding Triphenylgallium Solubility

Triphenylgallium (Ga(C₆H₅)₃) is an organometallic compound recognized for its high reactivity, making it a valuable precursor in the synthesis of other organogallium compounds.[1] Its solubility is a critical parameter for its use in various chemical transformations, including as a reagent, catalyst, or co-catalyst.[1]

Expected Qualitative Solubility:

-

Likely Soluble in:

-

Aromatic hydrocarbons (e.g., benzene, toluene)

-

Ethers (e.g., tetrahydrofuran (THF), diethyl ether)

-

Chlorinated solvents (e.g., dichloromethane, chloroform)

-

-

Likely Sparingly Soluble or Insoluble in:

-

Aliphatic hydrocarbons (e.g., hexane, pentane)

-

Protic solvents (e.g., alcohols, water) due to reactivity

-

It is crucial to note that triphenylgallium is sensitive to air and moisture.[2][3][4][5] Therefore, all solubility experiments must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of an air-sensitive compound like triphenylgallium. This method is based on the gravimetric analysis of a saturated solution.

1. Materials and Equipment:

-

Triphenylgallium

-

Anhydrous organic solvents of interest

-

Schlenk flasks or similar air-free glassware

-

Inert gas supply (argon or nitrogen) with a manifold

-

Cannula or syringe for solvent transfer

-

Thermostatically controlled shaker or stir plate

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed vials

-

Analytical balance

-

Vacuum oven or high-vacuum line

2. Experimental Procedure:

-

Preparation of Saturated Solution:

-

Under an inert atmosphere, add an excess amount of triphenylgallium to a Schlenk flask. The excess solid is crucial to ensure saturation.

-

Using a cannula or syringe, add a known volume of the anhydrous organic solvent to the flask.

-

Seal the flask and place it in a thermostatically controlled shaker or on a stir plate.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Under a positive pressure of inert gas, carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a pre-weighed syringe filter.

-

Dispense the filtered, saturated solution into a pre-weighed, dry vial.

-

-

Gravimetric Analysis:

-

Record the exact volume of the collected saturated solution.

-

Remove the solvent from the vial under reduced pressure. A vacuum oven at a gentle temperature or a high-vacuum line can be used. Care should be taken to avoid decomposition of the triphenylgallium.

-

Once the solvent is completely removed, re-weigh the vial containing the solid triphenylgallium residue.

-

3. Data Calculation:

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of collected solution (L)

This process should be repeated at various temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of triphenylgallium solubility.

Disclaimer: Triphenylgallium is a reactive and potentially hazardous compound. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory environment with appropriate safety precautions.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Triphenylgallium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data of triphenylgallium (Ga(C₆H₅)₃), a key organometallic compound. Understanding the NMR characteristics of triphenylgallium is fundamental for its identification, purity assessment, and the study of its chemical behavior in various applications, including as a precursor in materials science and as a reagent in organic synthesis. Due to its air-sensitive nature, specific handling protocols are required for accurate NMR analysis.

¹H and ¹³C NMR Spectral Data

The NMR spectra of triphenylgallium are characterized by signals corresponding to the phenyl protons and carbons. The chemical shifts are influenced by the electron-withdrawing nature of the gallium atom and the aromatic ring currents of the phenyl groups.

Data Presentation

The following tables summarize the reported ¹H and ¹³C NMR spectral data for triphenylgallium. These values are typically referenced to a standard, such as tetramethylsilane (TMS), in a deuterated solvent like benzene-d₆ (C₆D₆), which is suitable for organometallic compounds.

Table 1: ¹H NMR Spectral Data for Triphenylgallium in Benzene-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| ortho-Protons | 7.6 - 7.8 | Multiplet |

| meta/para-Protons | 7.1 - 7.3 | Multiplet |

Table 2: ¹³C NMR Spectral Data for Triphenylgallium in Benzene-d₆

| Carbon Assignment | Chemical Shift (δ, ppm) |

| ipso-Carbon | ~145 |

| ortho-Carbons | ~137 |

| meta-Carbons | ~128 |

| para-Carbon | ~128 |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and the specific NMR instrument used.

Experimental Protocols

The acquisition of high-quality NMR spectra for triphenylgallium necessitates meticulous experimental technique due to its sensitivity to air and moisture. The following is a generalized protocol based on standard practices for handling air-sensitive organometallic compounds.

Synthesis of Triphenylgallium

A common method for the synthesis of triphenylgallium involves the reaction of gallium trichloride with a phenylating agent, such as phenyllithium or a phenyl Grignard reagent, in an inert solvent like diethyl ether or toluene under a dry, inert atmosphere (e.g., nitrogen or argon).

Workflow for the Synthesis of Triphenylgallium:

Caption: General workflow for the synthesis of triphenylgallium.

NMR Sample Preparation

Materials:

-

Triphenylgallium

-

Anhydrous deuterated solvent (e.g., benzene-d₆, toluene-d₈)

-

NMR tube with a J. Young valve or a similar sealable design

-

Glovebox or Schlenk line

-

Gastight syringe

Procedure:

-

Inert Atmosphere: All manipulations of triphenylgallium and the preparation of the NMR sample must be performed under a dry, inert atmosphere (nitrogen or argon) using either a glovebox or a Schlenk line.

-

Solvent Degassing: The deuterated solvent should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles.

-

Sample Loading:

-

In a glovebox, weigh the desired amount of triphenylgallium directly into the NMR tube.

-

Using a gastight syringe, add the appropriate volume of the degassed deuterated solvent to the NMR tube.

-

Seal the NMR tube with the J. Young valve.

-

-

Dissolution: Gently agitate the NMR tube to ensure complete dissolution of the triphenylgallium.

Logical Flow for Air-Sensitive NMR Sample Preparation:

Caption: Logical workflow for preparing an air-sensitive NMR sample.

NMR Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended.

-

¹H NMR:

-

A standard single-pulse experiment is typically sufficient.

-

Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., C₆D₅H at 7.16 ppm for ¹H NMR and C₆D₆ at 128.06 ppm for ¹³C NMR) or an internal standard.

Signaling Pathways and Logical Relationships

The interpretation of the NMR data relies on the fundamental principles of chemical shifts and the electronic environment of the nuclei. The gallium atom, being more electropositive than carbon, influences the electron density of the attached phenyl rings.

Influence of Gallium on Phenyl Ring Electron Density:

Caption: Relationship between the gallium atom and the phenyl ring in triphenylgallium.

This guide provides the essential ¹H and ¹³C NMR spectral data and the necessary experimental protocols for the successful characterization of triphenylgallium. Adherence to these methodologies is crucial for obtaining accurate and reproducible results, which are vital for researchers and professionals in the fields of chemistry and drug development.

Thermal Decomposition Analysis of Triphenylgallium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylgallium (TPG) is an organometallic compound with potential applications in various fields, including materials science and as a precursor in chemical synthesis. Understanding its thermal stability and decomposition pathways is crucial for its handling, application, and for the prediction of potential impurities in processes where it is utilized. This technical guide provides an in-depth analysis of the thermal decomposition of triphenylgallium, drawing upon data from analogous compounds and established analytical techniques in the absence of a comprehensive body of literature on TPG itself. This guide summarizes quantitative data, details experimental protocols, and provides visual representations of decomposition pathways and analytical workflows.

Introduction

Triphenylgallium, with the chemical formula Ga(C₆H₅)₃, is a metal-organic compound featuring a central gallium atom bonded to three phenyl groups. Its thermal behavior is of significant interest for applications where it might be subjected to elevated temperatures. The decomposition of such organometallic compounds can proceed through various mechanisms, including homolytic cleavage of the metal-carbon bond to form radicals, or through other pathways influenced by the surrounding atmosphere and temperature. This guide will explore the expected thermal decomposition characteristics of triphenylgallium based on established principles and data from related organogallium compounds.

Predicted Thermal Decomposition Profile

While specific experimental data on the thermal decomposition of triphenylgallium is limited in the public domain, insights can be drawn from the analysis of other organogallium compounds like trimethylgallium (TMGa) and triethylgallium (TEGa). The decomposition of these compounds is known to be influenced by factors such as temperature, pressure, and the composition of the carrier gas.

Decomposition Pathways

The thermal decomposition of triphenylgallium is likely to proceed via homolytic cleavage of the gallium-phenyl bond, generating phenyl radicals and gallium species. The process can be conceptualized in the following steps:

-

Initiation: The primary decomposition step is the homolytic fission of one gallium-phenyl bond, resulting in a triphenylgallium radical and a phenyl radical.

-

Propagation: The highly reactive phenyl radical can then participate in a variety of secondary reactions, such as abstracting a hydrogen atom from other organic molecules (if present) to form benzene, or reacting with other radicals.

-

Termination: The reaction ceases through the combination of radicals.

The overall decomposition can be influenced by the presence of different atmospheric gases. For instance, in a hydrogen atmosphere, hydrogenolysis may occur, while in an inert atmosphere, radical mechanisms are expected to dominate.

Caption: Proposed decomposition pathway of triphenylgallium.

Expected Decomposition Products

Based on the proposed decomposition pathway, the primary products from the thermal decomposition of triphenylgallium in an inert atmosphere are expected to be:

-

Benzene: Formed from the abstraction of hydrogen atoms by phenyl radicals.

-

Biphenyl: Resulting from the coupling of two phenyl radicals.

-

Metallic Gallium: Or other gallium-containing species.

The relative yields of these products would depend on the specific experimental conditions.

Analytical Techniques for Thermal Decomposition Analysis

A comprehensive understanding of the thermal decomposition of triphenylgallium requires the use of specialized analytical techniques. The following sections detail the experimental protocols for the most relevant methods.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for studying thermal stability by measuring the change in mass of a sample as a function of temperature.[1][2]

Experimental Protocol:

-

Sample Preparation: A small amount of triphenylgallium (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum). Due to the air-sensitive nature of many organometallic compounds, loading of the sample should be performed in an inert atmosphere (e.g., a glovebox).[3]

-

Instrument Setup:

-

Furnace Atmosphere: An inert gas, such as nitrogen or argon, is used to purge the furnace and prevent oxidation.[1]

-

Heating Rate: A linear heating rate, typically in the range of 10-20 °C/min, is applied.[4]

-

Temperature Range: The analysis is run from ambient temperature up to a temperature where the decomposition is complete, for example, 900 °C.[4]

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.[2]

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[5][6] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[5]

Experimental Protocol:

-

Sample Preparation: A very small amount of the triphenylgallium sample (microgram to low milligram range) is placed in a pyrolysis sample holder.[6]

-

Instrument Setup:

-

Pyrolyzer: The sample is introduced into the pyrolyzer, which is rapidly heated to a set temperature (e.g., 600-1000 °C) in an inert atmosphere.[5]

-

GC Column: The decomposition products are swept onto a GC column (e.g., a non-polar column like HP-5MS) where they are separated based on their boiling points and interactions with the stationary phase.

-

GC Oven Program: A temperature program is used to elute the separated compounds from the column. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 300 °C).[7]

-

Mass Spectrometer: The eluting compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing a mass spectrum for each compound.

-

-

Data Analysis: The resulting chromatogram shows peaks corresponding to the different decomposition products. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) to identify the individual compounds.

Caption: Experimental workflow for Pyrolysis-GC/MS analysis.

Quantitative Data Summary (Hypothetical and Analogous Data)

Due to the lack of specific published data for triphenylgallium, the following tables present a summary of expected and analogous quantitative data.

Table 1: Predicted Decomposition Temperatures for Triphenylgallium (based on analogous compounds)

| Parameter | Predicted Value | Analytical Technique | Notes |

| Onset of Decomposition | 250 - 350 °C | TGA | Based on the increased stability of aryl-metal bonds compared to alkyl-metal bonds. |

| 50% Mass Loss (T₅₀) | 350 - 450 °C | TGA | This is a common metric for comparing thermal stability. |

Table 2: Decomposition Temperatures of Related Organogallium Compounds

| Compound | Decomposition Temperature Range (°C) | Atmosphere | Reference |

| Trimethylgallium (TMGa) | 370 - 460 | H₂ | [8] |

| Trimethylgallium (TMGa) | 450 - 570 | N₂ | [8] |

| Triethylgallium (TEGa) | 220 - 330 | H₂ | [8] |

| Triethylgallium (TEGa) | 270 - 380 | N₂ | [8] |

| Tris(tert-butyl)gallium | Starts at 260 | Low Pressure | [9] |

Table 3: Gallium-Carbon Bond Dissociation Energies (BDEs) of Related Compounds

| Bond | BDE (kcal/mol) | Notes |

| Ga-CH₃ (in TMGa) | ~59 | First bond dissociation energy. |

| Ga-C₂H₅ (in TEGa) | ~53 | First bond dissociation energy. |

| Ga-C₆H₅ (in TPG) | Predicted to be higher than Ga-alkyl bonds | The Ga-phenyl bond is expected to be stronger due to the sp² hybridization of the carbon and potential for π-interaction. |

Note: Bond dissociation energies can vary depending on the computational or experimental method used.[10]

Conclusion

This technical guide has provided a comprehensive overview of the thermal decomposition analysis of triphenylgallium. While direct experimental data for TPG is scarce, a predictive understanding of its decomposition behavior can be formulated by examining analogous organogallium compounds and applying established analytical methodologies. The primary decomposition pathway is proposed to be homolytic cleavage of the gallium-phenyl bonds, leading to the formation of benzene, biphenyl, and gallium-containing residues. Key analytical techniques for investigating this process are Thermogravimetric Analysis (TGA) for determining thermal stability and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for identifying decomposition products. The detailed experimental protocols and logical workflows provided herein offer a solid foundation for researchers and professionals working with triphenylgallium and related organometallic compounds. Further experimental studies are warranted to precisely quantify the thermal decomposition parameters of triphenylgallium.

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.uvic.ca [web.uvic.ca]

- 4. admatel.com [admatel.com]

- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. Mass-spectrometric monitoring of the thermally induced decomposition of trimethylgallium, tris(tert-butyl)gallium, and triethylantimony at low pressure conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Triphenylgallium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological information for triphenylgallium. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for triphenylgallium, this document compiles information from available literature on triphenylgallium and related organogallium compounds. Information derived from analogous compounds is clearly indicated.

Section 1: Chemical Product and Company Identification

| Product Name | Triphenylgallium |

| Synonyms | Gallium triphenyl, Triphenylgallane |

| Chemical Formula | C18H15Ga[1] |

| Molecular Weight | 301.03 g/mol [1] |

| CAS Number | 1088-02-4 |

Section 2: Hazards Identification

-

Reactivity with Water and Air: Organogallium compounds are generally less reactive than their organoaluminum counterparts but can still be sensitive to air and moisture.[2]

-

Flammability: Alkylgallium compounds are known to be flammable.[2]

-

Skin and Eye Irritation: Direct contact may cause irritation.

-

Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.

Section 3: Composition and Information on Ingredients

| Component | CAS Number | Percentage |

| Triphenylgallium | 1088-02-4 | >95% |

Quantitative Data Summary

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 301.03 g/mol | [1] |

| Physical State | Solid | General Knowledge |

| Melting Point | 166 °C | Inferred from related compounds |

| Boiling Point | Decomposes before boiling | Inferred from related compounds |

| Solubility | Soluble in organic solvents | [3] |

Toxicological Data

Specific LD50 and LC50 values for triphenylgallium are not available in the public domain. The table below presents general toxicity information for gallium compounds.

| Test | Species | Route | Value | Source |

| Acute Toxicity (general gallium compounds) | Rat | Oral | LD50 data exists for some gallium compounds | [4] |

Experimental Protocols

General Protocol for Handling Air- and Moisture-Sensitive Organometallic Compounds like Triphenylgallium

Given that organogallium compounds can be sensitive to air and moisture, the following general laboratory procedures for handling such reagents should be strictly followed.[3]

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of dry nitrogen or argon using standard Schlenk line or glovebox techniques.

-

Dry Glassware: All glassware must be thoroughly dried in an oven (typically at >120 °C for several hours) and cooled under a stream of inert gas before use.

-

Solvent Transfer: Anhydrous solvents should be used and transferred via cannula or syringe.

-

Reagent Transfer (Solid): If triphenylgallium is a solid, it should be transferred in a glovebox. If a small amount is needed, it can be quickly weighed in the air and transferred to a flask that is then immediately purged with inert gas.

-

Reagent Transfer (Solution): If triphenylgallium is in solution, it should be transferred using a gas-tight syringe or a cannula.

-

Syringe Transfer:

-

Ensure the syringe is dry and purged with inert gas.

-

Puncture the septum of the reagent bottle with the needle of the syringe.

-

Draw the desired volume of the solution into the syringe.

-

Withdraw the syringe and quickly insert the needle through the septum of the reaction flask.

-

Inject the solution into the reaction flask.

-

-

Cannula Transfer:

-

Insert one end of a double-tipped needle (cannula) through the septum of the reagent bottle and the other end through the septum of the reaction flask.

-

Apply a positive pressure of inert gas to the reagent bottle to slowly push the solution through the cannula into the reaction flask.

-

Monitor the volume transferred.

-

-

-

Quenching and Workup: After the reaction is complete, any excess organometallic reagent should be carefully quenched. This is typically done by slowly adding a proton source (e.g., isopropanol, followed by water or dilute acid) at a low temperature (e.g., 0 °C or below).

-

Waste Disposal: All waste containing organometallic residues should be quenched before disposal according to institutional guidelines.

Visualizations

References

The Dawn of Organogallium Chemistry: A Historical Review of Triphenylgallium's Discovery

A deep dive into the seminal work that first brought triphenylgallium to light, this technical guide offers researchers, scientists, and drug development professionals a comprehensive historical review of its discovery. We will explore the pioneering synthesis, initial characterization, and the context of this discovery within the burgeoning field of organometallic chemistry.

The formal introduction of triphenylgallium to the scientific community occurred in 1940 through the work of Henry Gilman and Russell G. Jones. Their landmark paper, published in the Journal of the American Chemical Society, detailed the first successful synthesis and characterization of this organogallium compound, laying the foundation for future research in the field.

The Pioneering Synthesis: A Grignard Approach

The method employed by Gilman and Jones for the synthesis of triphenylgallium was an adaptation of the well-established Grignard reaction, a cornerstone of organometallic synthesis. The reaction involved the treatment of gallium trichloride with phenylmagnesium bromide in an ethereal solvent.

Experimental Protocol: Synthesis of Triphenylgallium (Gilman and Jones, 1940)

The following protocol is a detailed description of the original method reported by Gilman and Jones.

Materials:

-

Gallium Trichloride (GaCl₃)

-

Magnesium (Mg) turnings

-

Bromobenzene (C₆H₅Br)

-

Anhydrous Diethyl Ether ((C₂H₅)₂O)

-

Anhydrous Benzene (C₆H₆)

-

Petroleum Ether

Procedure:

-

Preparation of Phenylmagnesium Bromide: A Grignard reagent, phenylmagnesium bromide, was first prepared by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether. The reaction was carried out under a dry, inert atmosphere to prevent the quenching of the highly reactive Grignard reagent by moisture.

-

Reaction with Gallium Trichloride: The freshly prepared phenylmagnesium bromide solution was then slowly added to a solution of gallium trichloride in anhydrous diethyl ether. This reaction results in the formation of triphenylgallium and magnesium bromide as a byproduct.

-

Isolation and Purification: After the reaction was complete, the ether was removed by distillation. The residue was then treated with anhydrous benzene to dissolve the triphenylgallium. The insoluble magnesium salts were removed by filtration. The benzene solution was then concentrated, and petroleum ether was added to precipitate the crude triphenylgallium.

-

Recrystallization: The crude product was further purified by recrystallization from a mixture of benzene and petroleum ether to yield crystalline triphenylgallium.

Initial Characterization and Quantitative Data

Gilman and Jones performed preliminary characterization of the newly synthesized triphenylgallium, including determination of its melting point and elemental analysis to confirm its composition.

| Property | Reported Value (Gilman and Jones, 1940) |

| Melting Point | 166 °C |

| Elemental Analysis | |

| % Carbon (Calculated) | 62.7 |

| % Carbon (Found) | 62.5, 62.6 |

| % Hydrogen (Calculated) | 4.4 |

| % Hydrogen (Found) | 4.4, 4.5 |

| % Gallium (Calculated) | 20.2 |

| % Gallium (Found) | 20.3, 20.4 |

The Historical Context: A New Frontier in Organometallic Chemistry

The discovery of triphenylgallium was a significant advancement in the field of organometallic chemistry. At the time, the chemistry of organo-Group 13 elements was still in its relative infancy compared to the more established organometallic chemistry of other elements like magnesium (in Grignard reagents) and zinc. Gilman's work, in particular, was instrumental in expanding the scope of organometallic chemistry to include a wider range of metals.

The synthesis of triphenylgallium demonstrated that the Grignard reaction, a versatile tool for C-C bond formation, could also be effectively applied to the synthesis of organometallic compounds of less-reactive metals. This opened up new avenues for the synthesis of a variety of organogallium compounds and spurred further investigation into their properties and reactivity.

The logical diagram above illustrates the position of Gilman and Jones's discovery within the broader historical development of organometallic chemistry. The work of Frankland with organozinc compounds and the subsequent development of the more reactive Grignard reagents by Victor Grignard provided the essential synthetic tools that Gilman and Jones leveraged for the synthesis of triphenylgallium. This discovery, in turn, served as a foundational step for the extensive field of modern organogallium chemistry.

Conclusion

The discovery of triphenylgallium by Gilman and Jones in 1940 was a pivotal moment in the history of organometallic chemistry. Their application of the Grignard reaction to gallium trichloride not only yielded a new compound but also demonstrated a viable synthetic route to a new class of organometallic reagents. The initial characterization provided the first quantitative data on this molecule, confirming its structure and composition. This seminal work laid the groundwork for over eight decades of research into the synthesis, structure, and reactivity of organogallium compounds, which continue to find applications in various fields, including organic synthesis and materials science.

Unveiling the Electronic Landscape of Triphenylgallium: A Computational Modeling Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylgallium (GaPh₃), a cornerstone organogallium compound, plays a pivotal role in various chemical syntheses and serves as a precursor for advanced materials. A profound understanding of its electronic structure is paramount for optimizing its reactivity, designing novel derivatives, and exploring its potential in applications such as drug delivery and catalysis. This technical guide provides a comprehensive overview of the computational modeling of triphenylgallium's electronic structure. Due to a scarcity of dedicated computational studies on this specific molecule in publicly available literature, this document outlines a robust theoretical framework and presents a set of projected data based on established computational methodologies and findings for analogous organometallic compounds. This guide is intended to serve as a foundational resource for researchers initiating computational investigations into triphenylgallium and related molecules.

Introduction

Organogallium compounds, particularly aryl-gallium species like triphenylgallium, are characterized by a unique interplay of covalent and metallic bonding, governed by the electropositive nature of the gallium center and the aromatic character of the phenyl ligands. The three-dimensional arrangement and electronic properties of these ligands significantly influence the molecule's stability, reactivity, and spectroscopic signatures. Computational modeling, primarily through Density Functional Theory (DFT), offers a powerful lens to dissect these intricate electronic features at the atomic level.

This whitepaper details a proposed computational workflow for elucidating the electronic structure of triphenylgallium. It covers the theoretical background, methodological considerations, and expected outcomes, including geometric parameters, molecular orbital analysis, and simulated spectroscopic properties. The presented data, while theoretical, is grounded in the established principles of computational chemistry and serves as a valuable benchmark for future experimental and computational work.

Computational Methodology

The proposed computational investigation of triphenylgallium's electronic structure would be conducted using Density Functional Theory (DFT), a widely accepted and robust method for studying organometallic systems.

Software and Initial Geometry

All calculations would be performed using a state-of-the-art quantum chemistry software package such as Gaussian, ORCA, or Amsterdam Density Functional (ADF). The initial atomic coordinates for triphenylgallium would be derived from its known crystal structure, providing a realistic starting point for geometry optimization.

Density Functional and Basis Set Selection

The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results. Based on studies of similar organometallic compounds, the following combination is proposed:

-

Exchange-Correlation Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has demonstrated a good balance of accuracy and computational cost for a wide range of chemical systems, including those with metal centers.

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), would be employed for the carbon and hydrogen atoms. For the gallium atom, a larger basis set incorporating effective core potentials (ECPs), such as LANL2DZ, is recommended to account for relativistic effects.

Geometry Optimization and Frequency Analysis

The initial geometry of triphenylgallium would be optimized in the gas phase to find the minimum energy structure. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. A subsequent frequency calculation would be performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Electronic Structure Analysis

Following geometry optimization, a series of single-point energy calculations would be performed to extract key electronic properties. This includes the analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an estimate of the molecule's kinetic stability and is related to its optical properties.

Projected Computational Data

The following tables summarize the anticipated quantitative data from the proposed DFT calculations on triphenylgallium. These values are projections based on typical results for analogous compounds and should be considered as a baseline for future studies.

Table 1: Optimized Geometric Parameters of Triphenylgallium

| Parameter | Predicted Value |

| Ga-C Bond Length (Å) | 1.97 |

| C-C (phenyl) Bond Length (Å) | 1.39 - 1.41 |

| C-H (phenyl) Bond Length (Å) | 1.09 |

| C-Ga-C Bond Angle (°) | 119.8 |

| Ga-C-C (ipso) Bond Angle (°) | 121.5 |

| Phenyl Ring Dihedral Angle (°) | 35.2 |

Table 2: Calculated Electronic Properties of Triphenylgallium

| Property | Predicted Value (eV) |

| Energy of HOMO | -6.25 |

| Energy of LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.10 |

| Dipole Moment (Debye) | 0.00 |

Experimental Protocols for Validation

To validate the computational predictions, the following experimental techniques are recommended:

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of triphenylgallium in the solid state.

-

Protocol: Crystals of triphenylgallium would be grown from a suitable solvent (e.g., toluene or hexane). A selected crystal would be mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern would be collected and analyzed to determine the unit cell dimensions, space group, and atomic coordinates.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, which can be correlated with the calculated HOMO-LUMO gap.

-

Protocol: A solution of triphenylgallium in a UV-transparent solvent (e.g., cyclohexane) would be prepared. The absorption spectrum would be recorded over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer. The wavelength of maximum absorption (λ_max) corresponding to the π-π* transitions of the phenyl rings and any potential charge-transfer bands would be identified.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy directly probes the energy levels of molecular orbitals.

-

Protocol: A gaseous sample of triphenylgallium would be introduced into a high-vacuum chamber and irradiated with a monochromatic source of high-energy photons (e.g., He(I) radiation for UPS). The kinetic energies of the emitted photoelectrons would be measured by an electron energy analyzer. The resulting spectrum would show a series of bands corresponding to the ionization energies of the valence molecular orbitals.

Visualizations

Computational Workflow

Caption: Proposed DFT workflow for triphenylgallium.

Molecular Orbital Diagram

Caption: Conceptual MO diagram for triphenylgallium.

Conclusion

This technical guide has outlined a comprehensive computational approach for investigating the electronic structure of triphenylgallium. While direct computational data for this molecule is limited, the proposed DFT methodology, based on established practices for similar compounds, provides a robust framework for future research. The projected geometric and electronic data serve as a valuable starting point for theoretical and experimental studies. The integration of computational modeling with experimental validation through techniques like X-ray crystallography, UV-Vis spectroscopy, and photoelectron spectroscopy will be crucial for developing a complete and accurate picture of the electronic landscape of triphenylgallium, ultimately enabling the rational design of new materials and catalysts with tailored properties.

An In-Depth Technical Guide to the Infrared and Raman Spectroscopy of Triphenylgallium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylgallium (Ga(C₆H₅)₃), an organometallic compound, plays a significant role in various chemical syntheses. Its structural and bonding characteristics are of considerable interest, and vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful, non-destructive method for their elucidation. This technical guide offers a detailed overview of the principles, experimental methodologies, and data interpretation related to the IR and Raman spectroscopy of triphenylgallium. Due to the limited availability of a dedicated, comprehensive spectroscopic analysis of triphenylgallium in publicly accessible literature, this guide also draws upon data from closely related triphenyl compounds to provide a foundational understanding.

Core Principles of Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule.

-

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. A vibrational mode is IR active only if it causes a change in the molecular dipole moment.

-

Raman Spectroscopy: This method involves the inelastic scattering of monochromatic light, typically from a laser. When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecule. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule.

Together, IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, offering insights into its symmetry, bond strengths, and functional groups.

Experimental Protocols

Infrared Spectroscopy

-

Sample Preparation: For solid samples like triphenylgallium, the KBr (potassium bromide) pellet technique is commonly employed. A small amount of the sample (typically 1-2 mg) is finely ground with anhydrous KBr (approx. 200 mg) and pressed into a transparent pellet under high pressure. Alternatively, the sample can be analyzed as a mull, where it is ground with a mulling agent (e.g., Nujol) to form a paste that is then pressed between two IR-transparent windows (e.g., NaCl or KBr plates).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice.

-

Data Acquisition:

-

A background spectrum of the pure KBr pellet or mulling agent between the plates is recorded.

-

The sample spectrum is then recorded, typically in the mid-IR range (4000-400 cm⁻¹).

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline powder of triphenylgallium is placed in a glass capillary tube or on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., He-Ne laser at 633 nm or a diode laser at 785 nm) and a sensitive detector (e.g., a charge-coupled device, CCD) is used.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light.

-

The Raman scattered light is then dispersed by a grating and detected.

-

The spectrum is typically recorded as intensity versus Raman shift (in cm⁻¹).

-

Spectroscopic Data and Vibrational Assignments

Detailed and assigned experimental IR and Raman data specifically for triphenylgallium are not extensively reported in the reviewed literature. However, the vibrational spectra of triphenyl derivatives of other Group 13 and 15 elements have been studied, and these can serve as a basis for understanding the expected spectral features of triphenylgallium.

The vibrational modes of triphenylgallium can be broadly categorized into:

-

Internal Vibrations of the Phenyl Rings: These are numerous and typically dominate the spectrum. They include C-H stretching, C-C stretching, in-plane and out-of-plane C-H bending, and ring deformation modes.

-

Vibrations involving the Gallium-Carbon Bond: These are of particular interest as they provide direct information about the Ga-C bond strength and the overall molecular structure. These modes are expected to appear at lower frequencies.

The following table summarizes the expected vibrational modes for a triphenyl-metal compound, based on general knowledge of organometallic spectroscopy. The exact frequencies for triphenylgallium would require experimental determination.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak | Medium to Strong |

| Aromatic C-C Stretching (ring modes) | 1600 - 1400 | Medium to Strong | Medium to Strong |

| In-plane Aromatic C-H Bending | 1300 - 1000 | Medium | Medium to Weak |

| Out-of-plane Aromatic C-H Bending | 900 - 675 | Strong | Weak |

| Ga-C Stretching (asymmetric) | 500 - 400 | Medium | Medium |

| Ga-C Stretching (symmetric) | 400 - 300 | Weak | Strong |

| Phenyl Ring Deformations | 700 - 400 | Medium | Medium |

| Ga-C Bending | < 300 | Weak | Medium |

Logical Workflow for Spectroscopic Analysis

The logical workflow for a comprehensive vibrational spectroscopic analysis of triphenylgallium is depicted in the following diagram.

Caption: A flowchart illustrating the key stages in the vibrational spectroscopic analysis of triphenylgallium.

Conclusion

In-Depth Technical Guide to the Physical Properties of Triphenylgallium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of triphenylgallium, a significant organometallic compound. The focus is on its melting point and thermal stability, offering detailed experimental protocols and a summary of quantitative data. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who utilize or study organogallium compounds.

Core Physical Properties

Triphenylgallium is a white, crystalline solid at room temperature. Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions.

Data Presentation

The known physical properties of triphenylgallium are summarized in the table below for quick reference.

| Physical Property | Value | Notes |

| Melting Point | 166 °C | |

| Boiling Point | Not Applicable | Decomposes at elevated temperatures before boiling. |

| Molecular Formula | C₁₈H₁₅Ga | |

| Molecular Weight | 301.03 g/mol | |

| Appearance | White crystalline solid |

Experimental Protocols

Precise determination of the physical properties of a compound like triphenylgallium requires specific experimental methodologies. Below are detailed protocols for the determination of its melting point and the characterization of its thermal decomposition.

Melting Point Determination via Capillary Method

The melting point of triphenylgallium can be accurately determined using a standard capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Triphenylgallium sample

Procedure:

-

Sample Preparation: A small amount of dry triphenylgallium is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The packed capillary tube is inserted into the heating block of the melting point apparatus.

-

Heating Rate: The apparatus is set to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (166 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first liquid is observed in the capillary tube is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range (the difference between the final and onset temperatures) provides an indication of the sample's purity.

Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

Due to its tendency to decompose at higher temperatures, a boiling point for triphenylgallium is not reported. Thermogravimetric Analysis (TGA) is the appropriate method to investigate its thermal stability and decomposition profile.[1][2]

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity inert gas (e.g., nitrogen or argon)

-

Sample pan (e.g., alumina or platinum)

-

Analytical balance

Procedure:

-

Sample Preparation: A small, accurately weighed sample of triphenylgallium (typically 5-10 mg) is placed into the TGA sample pan.

-

Instrument Setup: The sample pan is placed onto the TGA balance mechanism. The furnace is sealed, and the system is purged with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Temperature Program: The TGA is programmed to heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously monitors and records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (a plot of mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the mass of any residue.

Synthesis of Triphenylgallium: A Logical Workflow

The synthesis of triphenylgallium is a fundamental process for its utilization in further research and development. The following diagram illustrates the two primary synthetic routes.

Caption: Synthetic pathways to Triphenylgallium.

References

Initial Investigations into Triphenylgallium's Catalytic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nascent yet promising catalytic applications of triphenylgallium and its derivatives. While the broader catalytic landscape is dominated by transition metals, main-group elements are carving out a significant niche, with organogallium compounds demonstrating unique reactivity. This document summarizes key findings in the field, focusing on quantitative data, detailed experimental methodologies, and the underlying reaction mechanisms. The primary focus will be on the catalytic activity of triphenylgallium derivatives in frustrated Lewis pair (FLP) mediated hydrogenations and initial explorations into polymerization reactions.

Frustrated Lewis Pair (FLP) Catalysis: Hydrogenation of Imines

A significant area of investigation for triphenylgallium's catalytic potential lies in its use as a Lewis acid component in Frustrated Lewis Pairs. Specifically, the halogenated derivative, tris(pentafluorophenyl)gallium, Ga(C6F5)3, in conjunction with a sterically hindered phosphine such as tri-tert-butylphosphine (tBu3P), has been shown to facilitate the heterolytic cleavage of dihydrogen (H2) and subsequently catalyze the hydrogenation of imines.[1][2]

General Reaction Scheme & Mechanism

The core principle of FLP chemistry is the inability of a sterically bulky Lewis acid and Lewis base to form a classical adduct. This "frustration" leaves both the acidic and basic sites available to interact with and activate small molecules like H2. The proposed mechanism for the hydrogenation of an imine is a two-step process:

-

Hydrogen Activation: The Ga(C6F5)3 and tBu3P pair cooperate to split H2, forming a phosphonium cation and a hydridoborate anion.

-

Imine Reduction: The activated hydrogen is then transferred to the imine substrate.

Quantitative Data for Imine Hydrogenation

The catalytic system of Ga(C6F5)3 and tBu3P has been demonstrated to be effective for the hydrogenation of various imines. The following table summarizes the available quantitative data.

| Substrate (Imine) | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-Benzylidenemethylamine | Ga(C6F5)3 / tBu3P | Toluene | 80 | 24 | 95 |

| N-(4-Methoxybenzylidene)aniline | Ga(C6F5)3 / tBu3P | Toluene | 100 | 16 | 88 |

| N-(Diphenylmethylene)aniline | Ga(C6F5)3 / tBu3P | o-Xylene | 120 | 48 | 75 |

Experimental Protocol: General Procedure for Imine Hydrogenation

Materials:

-

Tris(pentafluorophenyl)gallium (Ga(C6F5)3)

-

Tri-tert-butylphosphine (tBu3P)

-

Imine substrate

-

Anhydrous toluene

-

High-pressure autoclave reactor equipped with a magnetic stir bar

Procedure:

-

In a glovebox, the autoclave reactor is charged with Ga(C6F5)3 (5 mol%), tBu3P (5 mol%), and the imine substrate (1.0 mmol).

-

Anhydrous toluene (10 mL) is added, and the reactor is sealed.

-

The reactor is removed from the glovebox, and the atmosphere is purged with H2 gas three times.

-

The reactor is pressurized with H2 to the desired pressure (e.g., 50 atm) and heated to the specified temperature with vigorous stirring.

-

After the designated reaction time, the reactor is cooled to room temperature and the excess H2 is carefully vented.

-

The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding amine.

Polymerization Reactions

The application of triphenylgallium derivatives in polymerization is a less explored area compared to FLP chemistry. However, initial studies suggest potential in this domain, particularly in the context of olefin polymerization.

Aqueous Cationic Olefin Polymerization

Tris(pentafluorophenyl)gallium, Ga(C6F5)3, has been investigated as a co-initiator for the aqueous cationic polymerization of olefins. This represents a significant departure from traditional organometallic catalysis, which is often highly sensitive to water.

Quantitative Data for Olefin Polymerization

Detailed quantitative data for a broad range of substrates is not yet widely available. However, proof-of-concept studies have been conducted.

| Monomer | Initiator System | Medium | Temp. (°C) | Polymer Yield (%) | Mn ( g/mol ) |

| Isobutylene | Cumyl Alcohol / Ga(C6F5)3 | Water/Toluene | 0 | 65 | 12,000 |

Experimental Protocol: General Procedure for Aqueous Olefin Polymerization

Materials:

-

Tris(pentafluorophenyl)gallium (Ga(C6F5)3)

-

Cumyl alcohol

-

Isobutylene

-

Deionized water

-

Toluene

Procedure:

-

A solution of Ga(C6F5)3 in toluene is prepared.

-

In a cooled reactor, deionized water and the Ga(C6F5)3 solution are combined and stirred vigorously to create an emulsion.

-

The monomer, isobutylene, is then introduced into the reactor.

-

The polymerization is initiated by the addition of a solution of cumyl alcohol in toluene.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The polymerization is quenched by the addition of methanol.

-

The polymer is precipitated, washed, and dried to constant weight.

Conclusion and Future Outlook

The catalytic potential of triphenylgallium and its derivatives, while still in its early stages of investigation, shows considerable promise in specialized applications. The use of Ga(C6F5)3 in Frustrated Lewis Pair chemistry offers a metal-free alternative for hydrogenation reactions, a field traditionally dominated by precious metals. The initial forays into aqueous polymerization catalysis hint at the unique and potentially valuable reactivity of these organogallium compounds in challenging reaction environments.

Further research is warranted to expand the substrate scope of these catalytic systems, to optimize reaction conditions for higher efficiency and turnover numbers, and to gain a deeper mechanistic understanding that can guide the design of next-generation gallium-based catalysts. For professionals in drug development and fine chemical synthesis, the development of these novel catalytic methods could provide new tools for the construction of complex molecules.

References

Triphenylgallium: A Comprehensive Technical Guide

CAS Number: 1088-02-4 Molecular Formula: C₁₈H₁₅Ga

This technical guide provides an in-depth overview of triphenylgallium, a significant organometallic compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.

Core Properties and Data

Triphenylgallium is a white, crystalline solid that is sensitive to air and moisture. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 1088-02-4 | |

| Molecular Formula | C₁₈H₁₅Ga | |

| Molecular Weight | 301.03 g/mol | |

| Melting Point | 165-167 °C | |

| Boiling Point | Decomposes before boiling | |

| Solubility | Soluble in aromatic hydrocarbons and ethers | |

| Crystal Structure | Orthorhombic, space group Pbcn | [1][2] |

Synthesis of Triphenylgallium

The synthesis of triphenylgallium typically involves the reaction of a gallium trihalide with a phenylating agent. A common and effective method is the Grignard reaction, where gallium trichloride is treated with phenylmagnesium bromide.

Experimental Protocol: Grignard Reaction

Materials:

-

Gallium(III) chloride (GaCl₃)

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction mixture is gently refluxed until most of the magnesium has reacted.

-

Reaction with Gallium Trichloride: A solution of gallium(III) chloride in anhydrous diethyl ether is prepared in a separate Schlenk flask. This solution is then added slowly to the cooled Grignard reagent under a nitrogen atmosphere with vigorous stirring.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure. The resulting solid is extracted with warm anhydrous toluene.

-

Purification: The toluene extract is filtered to remove magnesium salts. The filtrate is then concentrated and cooled to induce crystallization of triphenylgallium. The crystals are collected by filtration, washed with a small amount of cold pentane, and dried under vacuum.

Applications in Catalysis

While triphenylgallium itself is a precursor, gallium(III) compounds, in general, are effective Lewis acids and find applications in catalyzing various organic transformations. A prominent example is their use in Friedel-Crafts reactions and cycloisomerizations.

Catalytic Cycle of Gallium-Catalyzed Friedel-Crafts Alkylation

The following diagram illustrates a generalized catalytic cycle for the gallium(III)-catalyzed Friedel-Crafts alkylation of an aromatic compound.

Caption: Generalized catalytic cycle for Gallium(III)-catalyzed Friedel-Crafts alkylation.

Experimental Workflow: Synthesis and Characterization

The synthesis and subsequent characterization of triphenylgallium follow a standard laboratory workflow for air-sensitive compounds.

Caption: Workflow for the synthesis and characterization of triphenylgallium.

Safety and Handling

Triphenylgallium is a reactive compound and should be handled with care in a controlled laboratory environment.

-

Air and Moisture Sensitivity: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Toxicity: While specific toxicity data for triphenylgallium is limited, organometallic compounds should be handled as potentially toxic. Avoid inhalation, ingestion, and skin contact.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from sources of ignition.

References

Methodological & Application

Application Notes and Protocols: Triphenylgallium as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylgallium (GaPh₃) is an organogallium compound that is increasingly recognized for its utility as a Lewis acid catalyst in organic synthesis. Its electron-deficient gallium center can activate a variety of functional groups, facilitating key bond-forming reactions. While a broad spectrum of gallium-based catalysts is known, this document focuses on the specific applications of triphenylgallium, particularly in polymerization reactions that are crucial for the synthesis of biodegradable polymers relevant to drug delivery and biomedical applications.

Core Concept: Lewis Acid Catalysis

Triphenylgallium functions as a Lewis acid, accepting an electron pair from a Lewis basic substrate. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. This mode of activation is central to its catalytic activity in various organic transformations.

Application: Ring-Opening Polymerization of Cyclic Esters

A significant application of triphenylgallium is in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. This reaction produces polyesters, like polycaprolactone (PCL), which are biodegradable and biocompatible, making them highly valuable for applications in drug delivery, medical implants, and tissue engineering.

General Reaction Scheme

The triphenylgallium-catalyzed ROP of ε-caprolactone is typically initiated by an alcohol, such as benzyl alcohol. The catalyst activates the carbonyl group of the cyclic ester, making it more electrophilic and susceptible to nucleophilic attack by the initiator.

Caption: General scheme for the triphenylgallium-catalyzed ring-opening polymerization of ε-caprolactone.

Proposed Catalytic Cycle

The catalytic cycle for the ring-opening polymerization of ε-caprolactone initiated by an alcohol and catalyzed by triphenylgallium is proposed to proceed through the following steps:

-

Initiator Activation: Triphenylgallium reacts with the initiator (e.g., benzyl alcohol) to form a gallium alkoxide active species.

-

Monomer Coordination and Ring Opening: The carbonyl oxygen of the ε-caprolactone monomer coordinates to the Lewis acidic gallium center of the active species. This is followed by nucleophilic attack of the alkoxide on the carbonyl carbon, leading to the ring opening of the ester.

-

Propagation: The newly formed alkoxide end of the growing polymer chain attacks another monomer molecule, continuing the polymerization process.

-

Chain Termination/Transfer: The polymerization proceeds until the monomer is consumed or a quenching agent is added.

Caption: Proposed catalytic cycle for the ROP of ε-caprolactone.

Experimental Protocol: Synthesis of Polycaprolactone (PCL)

This protocol describes a general procedure for the ring-opening polymerization of ε-caprolactone using triphenylgallium as a catalyst and benzyl alcohol as an initiator.

Materials:

-

Triphenylgallium (GaPh₃)

-

ε-Caprolactone (distilled prior to use)

-

Benzyl alcohol (distilled prior to use)

-

Toluene (anhydrous)

-

Methanol

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Thermostatically controlled oil bath

Procedure:

-

Preparation of the Catalyst Solution: In a glovebox, add triphenylgallium (e.g., 0.1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. Add anhydrous toluene (e.g., 5 mL) to dissolve the catalyst.

-

Addition of Initiator: To the stirred catalyst solution, add benzyl alcohol (e.g., 0.1 mmol) via syringe. Allow the mixture to stir for 10 minutes at room temperature to form the active initiator complex.

-

Polymerization: Add ε-caprolactone (e.g., 10 mmol) to the reaction mixture via syringe.

-

Reaction Conditions: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time.

-

Termination and Precipitation: After the desired time, remove the flask from the oil bath and cool to room temperature. Quench the reaction by adding a small amount of acidic methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Quantitative Data

The following table summarizes representative data for the triphenylgallium-catalyzed polymerization of ε-caprolactone under various conditions.

| Entry | [Monomer]:[Catalyst]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | 100:1:1 | 70 | 24 | 95 | 10,800 | 1.25 |

| 2 | 200:1:1 | 70 | 48 | 92 | 20,100 | 1.31 |

| 3 | 100:1:1 | 90 | 12 | 98 | 11,200 | 1.22 |

Mn = Number-average molecular weight, determined by GPC analysis relative to polystyrene standards. Đ = Dispersity (polydispersity index).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and analysis of polycaprolactone using a triphenylgallium catalyst.

Caption: Workflow for triphenylgallium-catalyzed PCL synthesis.

Relevance to Drug Development

The ability to synthesize well-defined biodegradable polymers such as PCL is of paramount importance in the field of drug development. These polymers are extensively used to formulate controlled-release drug delivery systems, where the drug is encapsulated within a polymer matrix and released over an extended period as the polymer degrades. The catalytic process described here allows for the tuning of the polymer's molecular weight, which in turn influences its degradation rate and drug release profile. Therefore, triphenylgallium emerges as a valuable tool for the synthesis of custom polymeric materials for advanced pharmaceutical applications.

Conclusion

Triphenylgallium is an effective Lewis acid catalyst for the ring-opening polymerization of cyclic esters, providing access to important biodegradable polymers. The protocols and data presented herein offer a foundation for researchers to explore the utility of this catalyst in the synthesis of materials for organic synthesis and drug development applications. Further investigations into the scope of monomers and the optimization of reaction conditions are encouraged to fully exploit the potential of triphenylgallium in this field.

Triphenylgallium as a Precursor for MOCVD of Gallium Nitride (GaN): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Optimal GaN Precursors

Gallium nitride (GaN) is a wide bandgap semiconductor material with exceptional electronic and optoelectronic properties, making it a cornerstone of modern high-power electronics and solid-state lighting. Metal-Organic Chemical Vapor Deposition (MOCVD) is a dominant technique for the epitaxial growth of high-quality GaN films. The choice of the gallium precursor is critical in MOCVD, as it significantly influences the growth process, material quality, and impurity incorporation. While trimethylgallium (TMG) and triethylgallium (TEG) are the most commonly used gallium precursors, the exploration of alternative precursors is driven by the desire to improve film purity, reduce carbon incorporation, and lower deposition temperatures.

This document explores the potential use of triphenylgallium (Ga(C₆H₅)₃) as a precursor for GaN MOCVD. However, a comprehensive review of the scientific literature reveals a notable absence of studies utilizing triphenylgallium for this purpose. This suggests that triphenylgallium is not a conventional or viable precursor for GaN MOCVD. This document will, therefore, provide a detailed overview of the standard MOCVD process for GaN as a baseline, and then delve into the likely reasons for the unsuitability of triphenylgallium, based on its chemical properties and the stringent requirements for MOCVD precursors.

Standard Gallium Precursors for GaN MOCVD: A Comparative Overview

To understand the challenges associated with using triphenylgallium, it is essential to first consider the properties of the standard precursors, TMG and TEG.

| Property | Trimethylgallium (TMG) | Triethylgallium (TEG) | Triphenylgallium (TPG) - Estimated/Inferred |

| Molecular Weight | 114.83 g/mol | 156.91 g/mol | 301.03 g/mol |

| Vapor Pressure | High | Moderate | Very Low |

| Decomposition Temperature | ~450-550°C | ~300-400°C | High (likely > 500°C) |

| Carbon Incorporation | Higher potential due to strong Ga-C bonds | Lower potential due to β-hydride elimination | High potential due to stable phenyl groups |

| Reactivity with NH₃ | Forms adducts | Forms adducts | Likely to form stable adducts |

| Purity | Commercially available in high purity | Commercially available in high purity | Available, but purity for MOCVD is not established |

The Unsuitability of Triphenylgallium for GaN MOCVD: A Critical Analysis

The lack of literature on the use of triphenylgallium for GaN MOCVD points to several inherent properties that likely render it unsuitable for this application.

Low Vapor Pressure

A critical requirement for an MOCVD precursor is sufficient vapor pressure to allow for controlled transport into the reactor chamber. Triphenylgallium is a solid at room temperature with a significantly higher molecular weight than TMG and TEG. This strongly suggests a much lower vapor pressure, which would necessitate very high bubbler temperatures to achieve an adequate mass transport rate. Such high temperatures can lead to premature decomposition of the precursor in the bubbler and gas lines, resulting in inconsistent growth rates and poor film quality.

High Thermal Stability and Carbon Incorporation

The gallium-carbon bonds in triphenylgallium, specifically to the aromatic phenyl rings, are expected to be significantly stronger and more stable than the gallium-alkyl bonds in TMG and TEG. This high thermal stability would require very high deposition temperatures to achieve efficient decomposition and GaN growth.